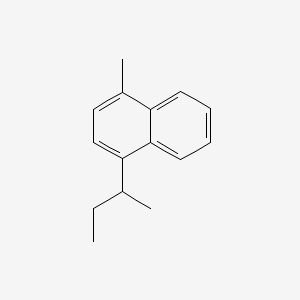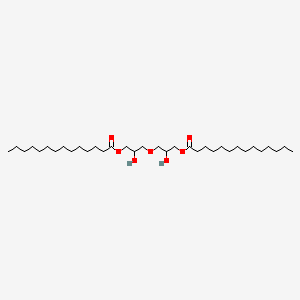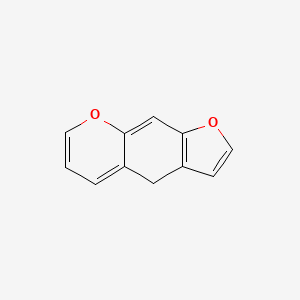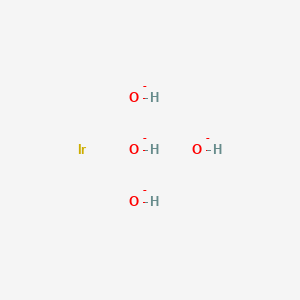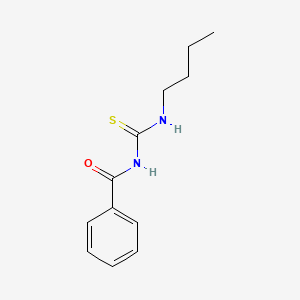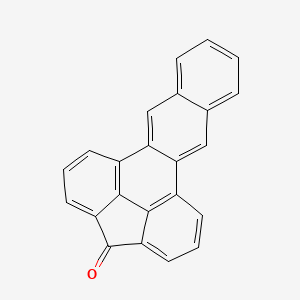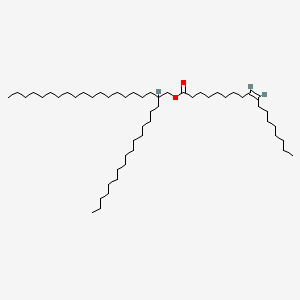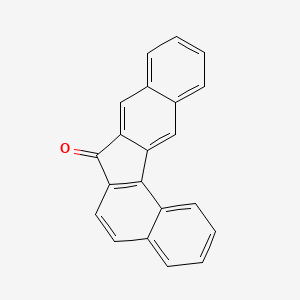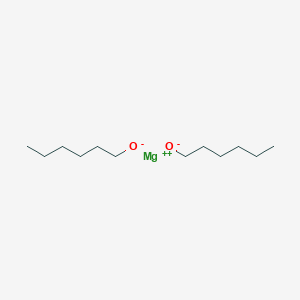
Magnesium di(hexanolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium di(hexanolate) is an organometallic compound with the chemical formula C₁₂H₂₆MgO₂ It is a magnesium alkoxide, where magnesium is bonded to two hexanolate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium di(hexanolate) can be synthesized through the reaction of magnesium with hexanol in the presence of a catalyst. The reaction typically involves the following steps:
Preparation of Magnesium Alkoxide: Magnesium metal is reacted with hexanol under an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the alkoxide.
Purification: The crude product is purified by distillation or recrystallization to obtain pure magnesium di(hexanolate).
Industrial Production Methods
Industrial production of magnesium di(hexanolate) follows similar principles but on a larger scale. The process involves:
Bulk Reaction: Large quantities of magnesium and hexanol are reacted in a reactor vessel. The reaction conditions are optimized for maximum yield and purity.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium di(hexanolate) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and hexanoic acid.
Substitution: The hexanolate groups can be substituted with other alkoxide groups through alcoholysis.
Hydrolysis: It reacts with water to form magnesium hydroxide and hexanol.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Alcohols with different alkyl groups under reflux conditions.
Hydrolysis: Water or aqueous solutions at room temperature.
Major Products
Oxidation: Magnesium oxide and hexanoic acid.
Substitution: Magnesium alkoxides with different alkyl groups.
Hydrolysis: Magnesium hydroxide and hexanol.
Aplicaciones Científicas De Investigación
Magnesium di(hexanolate) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and transesterification.
Materials Science: It is used in the synthesis of magnesium-based materials with unique properties.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of magnesium di(hexanolate) involves the coordination of magnesium with the hexanolate groups. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium di(ethanolate): Similar in structure but with shorter alkyl chains.
Magnesium di(propanolate): Similar in structure but with different alkyl chains.
Magnesium di(butanolate): Similar in structure but with different alkyl chains.
Uniqueness
Magnesium di(hexanolate) is unique due to its longer alkyl chains, which can influence its reactivity and solubility. This makes it suitable for specific applications where other magnesium alkoxides may not be effective.
Propiedades
Número CAS |
21643-32-3 |
|---|---|
Fórmula molecular |
C12H26MgO2 |
Peso molecular |
226.64 g/mol |
Nombre IUPAC |
magnesium;hexan-1-olate |
InChI |
InChI=1S/2C6H13O.Mg/c2*1-2-3-4-5-6-7;/h2*2-6H2,1H3;/q2*-1;+2 |
Clave InChI |
GOMJHGKTFLDIRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[O-].CCCCCC[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


